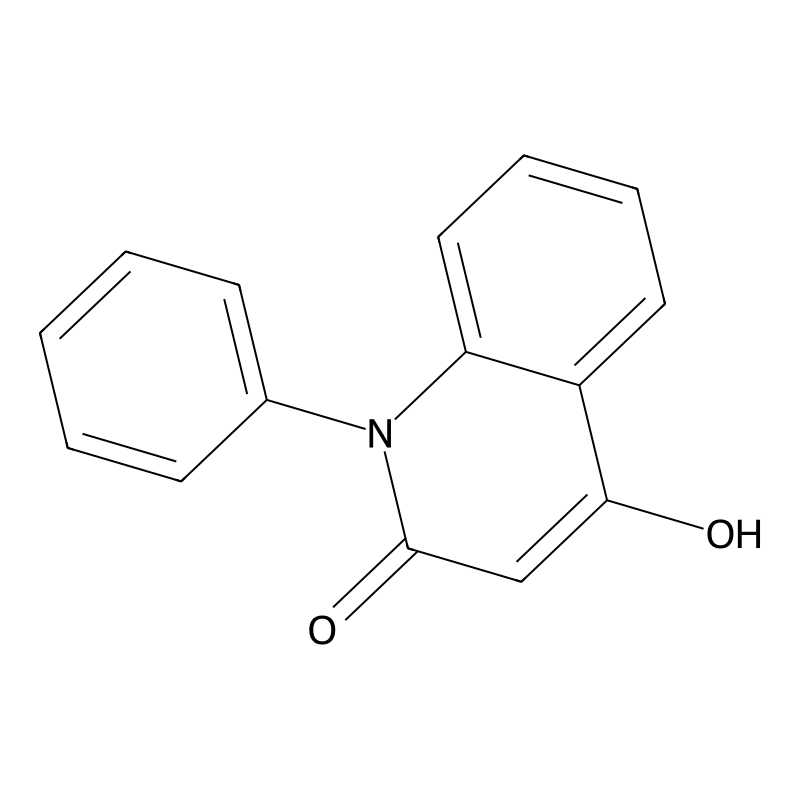

4-hydroxy-1-phenylquinolin-2(1H)-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synthesis

4-Hydroxy-1-phenylquinolin-2(1H)-one, also known as 4-hydroxy-1-phenylquinolone-2, can be synthesized through various methods, including the condensation of diethyl phenylmalonate with N-phenylaniline. This reaction, described by Baumgarten and Kärgel in 1927, remains a common approach for the preparation of this compound and related quinolin-2-ones. [Source: National Institutes of Health (.gov) ]

Potential applications

- Antibacterial activity: Studies have shown that 4-hydroxy-1-phenylquinolin-2(1H)-one exhibits antibacterial activity against certain strains of bacteria. [Source: National Institutes of Health (.gov) ]

- Anticancer activity: Some research suggests that 4-hydroxy-1-phenylquinolin-2(1H)-one may have anticancer properties. However, more research is needed to understand its mechanisms of action and potential therapeutic applications. [Source: National Institutes of Health (.gov) ]

4-hydroxy-1-phenylquinolin-2(1H)-one is a heterocyclic organic compound belonging to the quinoline family. Its structure features a hydroxyl group at the 4-position and a phenyl group at the 1-position of the quinoline ring. The compound is characterized by its molecular formula and has a molecular weight of approximately 293.32 g/mol. The IUPAC name of this compound reflects its structural features, indicating the presence of both a hydroxyl group and a phenyl substituent on the quinoline core.

- Oxidation: It can be oxidized to form quinoline N-oxides using strong oxidizing agents such as potassium permanganate or chromium trioxide.

- Reduction: The compound can be reduced to yield corresponding amine derivatives with reducing agents like sodium borohydride or lithium aluminum hydride.

- Electrophilic Substitution: The compound's aromatic system allows for electrophilic substitution, enabling the introduction of various functional groups into the quinoline ring.

These reactions demonstrate its versatility as a precursor for synthesizing diverse quinoline derivatives with potential applications in pharmaceuticals and materials science .

4-hydroxy-1-phenylquinolin-2(1H)-one exhibits significant biological activities, particularly in antimicrobial and anticancer research. Studies indicate that it possesses antibacterial properties against Gram-positive and Gram-negative bacteria, as well as antifungal activity against various fungi. The compound has shown potential as an anticancer agent, with various derivatives being evaluated for their efficacy against different cancer cell lines. Its biological mechanisms often involve interactions with specific molecular targets related to cell proliferation and apoptosis .

The synthesis of 4-hydroxy-1-phenylquinolin-2(1H)-one can be achieved through several methods:

- Biginelli Reaction: This method involves the condensation of aryl aldehydes, urea or thiourea, and 4-hydroxyquinoline derivatives under microwave irradiation or conventional heating conditions.

- Multicomponent Reactions: One-pot synthesis strategies have been developed that allow for the simultaneous formation of multiple bonds, enhancing efficiency and yield. These methods often utilize hydrazine derivatives and functionalized aldehydes .

- Photocatalytic Methods: Recent advancements include photocatalytic approaches that utilize visible light irradiation in combination with oxidants to facilitate the reaction without metal catalysts, improving sustainability.

The applications of 4-hydroxy-1-phenylquinolin-2(1H)-one span various fields:

- Pharmaceuticals: Due to its antimicrobial and anticancer properties, it is being explored for drug development.

- Dyes and Pigments: The compound is also utilized in the synthesis of dyes owing to its vibrant color properties.

- Biochemistry: It serves as a valuable intermediate in synthesizing other bioactive compounds .

Research has indicated that 4-hydroxy-1-phenylquinolin-2(1H)-one interacts with several biological targets, influencing pathways related to cell growth and apoptosis. Interaction studies often involve assessing binding affinities to specific proteins or enzymes associated with disease processes, particularly in cancer and infectious diseases. These studies are crucial for understanding the compound's mechanism of action and therapeutic potential .

Several compounds share structural similarities with 4-hydroxy-1-phenylquinolin-2(1H)-one, including:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Hydroxyquinoline | Hydroxyl group at position 4 | Lacks phenyl substitution at position 1 |

| 1-Methylquinolin | Methyl group at position 1 | Exhibits different biological activity |

| 6-Hydroxyquinoline | Hydroxyl group at position 6 | Different substitution pattern affecting reactivity |

| Quinolin-2-one | Basic quinolone structure without additional groups | Less complex than 4-hydroxy derivatives |

These comparisons highlight the unique positioning of hydroxyl and phenyl groups in 4-hydroxy-1-phenylquinolin-2(1H)-one, contributing to its distinct chemical reactivity and biological activity profiles .

Conventional Synthesis Routes

Friedländer Annulation Approach

The Friedländer annulation represents one of the most established methodologies for synthesizing 4-hydroxy-1-phenylquinolin-2(1H)-one derivatives [2]. This classical approach involves the condensation of 2-aminobenzophenone with appropriate carbonyl compounds under acidic conditions [6]. The reaction mechanism proceeds through the formation of a Schiff base intermediate, followed by intramolecular cyclization and subsequent aromatization to yield the desired quinoline framework [2].

Traditional Friedländer synthesis conditions typically employ elevated temperatures ranging from 150°C to 200°C with reaction times extending from several hours to multiple days [29]. The thermal condensation of diethyl phenylmalonate with N-methylaniline was first described by Baumgarten and Kärgel in 1927, establishing this as the most widely used general method for preparing 4-hydroxyquinolin-2-ones [1]. Recent modifications have demonstrated that using poly(phosphoric acid) as a catalyst can significantly enhance reaction efficiency [2] [6].

The solvent-free Friedländer quinoline synthesis using poly(phosphoric acid) as an assisting agent has shown remarkable improvements in yield and reaction time [2]. When 2-aminobenzophenone is treated with pentan-2,3-dione in the presence of freshly prepared poly(phosphoric acid) reagent at 90°C for 1 hour, the desired 1-(4-phenylquinolin-2-yl)propan-1-one can be obtained in 82% yield [2] [6]. The reaction proceeds without any solvent, making it an environmentally favorable approach [2].

Table 1: Friedländer Annulation Reaction Conditions and Yields

| Starting Material | Carbonyl Compound | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 2-Aminobenzophenone | Pentan-2,3-dione | Poly(phosphoric acid) | 90 | 1 | 82 [2] |

| Aniline | Malonic acid | Polyphosphoric acid | 210 | 0.67 | 35 [36] |

| 2-Aminoacetophenone | Cyclohexanone | Acetic acid | 160 | 0.08 | 94 [29] |

Biginelli Condensation Reactions

The Biginelli reaction, originally developed by Pietro Biginelli in 1891, represents a multiple-component chemical reaction that creates 3,4-dihydropyrimidin-2(1H)-ones from ethyl acetoacetate, an aryl aldehyde, and urea [8]. While traditionally associated with dihydropyrimidine synthesis, modified Biginelli-type condensations have been successfully adapted for quinoline derivative preparation [9].

The mechanism of Biginelli-type reactions for quinoline synthesis involves rate-determining nucleophilic addition by urea to the aldehyde component [8]. The ensuing condensation step is catalyzed by acid addition, resulting in imine nitrogen formation [8]. The β-ketoester then adds to the imine bond, and consequently the ring is closed by nucleophilic attack of the amine onto the carbonyl group [8].

Recent developments in Biginelli-mediated synthesis have incorporated various catalysts to improve efficiency and selectivity [9]. The use of Brønsted acids such as formic acid, para-toluenesulfonic acid, and Lewis acids including bismuth trichloride, iron trichloride, and copper triflate has demonstrated enhanced reaction outcomes [9]. Solvent-free synthesis under ultrasound radiation and microwave irradiation has also been successfully employed [9].

Table 2: Modified Biginelli Reaction Conditions for Quinoline Synthesis

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield Range (%) |

|---|---|---|---|---|

| Ceric ammonium nitrite | Methanol | 80 | 3 | 80-90 [9] |

| Bismuth trichloride | Ethanol | Reflux | 5-13 | 51-71 [20] |

| Dicalcium phosphate dihydrate | Ethanol | Reflux | 0.75 | 39-78 [10] |

Knorr Quinoline Synthesis Modifications

The Knorr quinoline synthesis, first described by Ludwig Knorr in 1886, involves the intramolecular conversion of β-ketoanilide to 2-hydroxyquinoline using sulfuric acid [24]. This reaction proceeds through electrophilic aromatic substitution accompanied by water elimination [24]. Under specific reaction conditions, formation of 4-hydroxyquinoline becomes a competing pathway [24].

The mechanism involves the formation of dicationic intermediates that can undergo different cyclization pathways [24]. With excess polyphosphoric acid, the compound benzoylacetanilide forms 2-hydroxyquinoline, but when the amount of polyphosphoric acid is reduced, 4-hydroxyquinoline is preferentially formed [24]. This selectivity arises from the formation of different intermediate species under varying acidic conditions [24].

Recent mechanistic studies using nuclear magnetic resonance spectroscopy and theoretical calculations have revealed that an oxygen-oxygen-dicationic intermediate is favored compared to the nitrogen-oxygen dicationic intermediate [24]. For preparative purposes, triflic acid has been recommended as an optimal catalyst [24]. The reaction typically requires heating to approximately 250°C for effective cyclization [25].

The Conrad-Limpach synthesis, closely related to the Knorr method, involves condensation of anilines with β-ketoesters to form 4-hydroxyquinolines via Schiff base intermediates [25]. The mechanism begins with nucleophilic attack of aniline on the keto group of the β-ketoester, followed by formation of a tetrahedral intermediate [25]. Subsequent protonation steps lead to Schiff base formation, which undergoes keto-enol tautomerization before electrocyclic ring closure [25].

Table 3: Knorr and Conrad-Limpach Synthesis Conditions

| Method | Substrate | Catalyst | Temperature (°C) | Solvent | Yield (%) |

|---|---|---|---|---|---|

| Knorr | β-Ketoanilide | Polyphosphoric acid | 250 | None | Variable [24] |

| Conrad-Limpach | Aniline + β-Ketoester | Sulfuric acid | 250 | Mineral oil | 65 [38] |

| Modified Conrad-Limpach | Naphthylamine + Aldehyde + β-Ketoester | Camphorsulfonic acid | Room temperature | Acetonitrile | Excellent [39] |

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a powerful methodology for enhancing quinoline synthesis efficiency through rapid and uniform heating [12]. The performance of Friedländer reactions under microwave irradiation has been extensively documented, demonstrating significant reductions in reaction time and improvements in product yield [1] [29].

A microwave-based methodology facilitates the reaction of 2-aminophenylketones with cyclic ketones to form quinoline scaffolds with remarkable efficiency [12]. Using neat acetic acid as both solvent and acid catalyst with microwave irradiation at 160°C, quinoline synthesis can be achieved in 5 minutes with excellent yield [12] [29]. This represents a substantial improvement over conventional heating methods, which typically require several days and produce very poor yields [12].

The optimization of microwave-assisted conditions has revealed that temperature control is critical for product formation [29]. At room temperature alone, reactions proceed incredibly slowly, with only 18% yield obtained after 3 days [29]. However, microwave assistance dramatically increases yields, with optimal results achieved at 160°C for 5-10 minutes [29]. Higher temperatures above 200°C do not provide significant additional benefits and may lead to product degradation [29].

Microwave-enhanced synthesis has also been successfully applied to 4-hydroxyquinolin-2-one derivatives using polyphosphoric acid catalysis [36]. When aniline and malonic acid are thoroughly mixed with polyphosphoric acid and heated under microwave irradiation at 400 watts for two 20-minute intervals, the target compounds can be obtained with reaction temperatures reaching 210°C [36].

Table 4: Microwave-Assisted Synthesis Conditions and Results

| Substrate | Microwave Power (W) | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|

| 2-Aminobenzophenone + Cyclohexanone | 100 | 160 | 5 | 91 [29] |

| 2-Aminobenzophenone + Cyclohexanone | 100 | 160 | 10 | 94 [29] |

| Aniline + Malonic acid | 400 | 210 | 40 | 35 [36] |

| Furoquinoline precursors | Variable | 70-90 | 5-15 | 80-95 [32] |

Solvent-Free and Green Synthesis Strategies

Solvent-free synthesis represents a significant advancement in green chemistry approaches for quinoline preparation [13] [40]. These methodologies eliminate environmentally destructive organic solvents while maintaining or improving reaction efficiency [13]. The development of eco-friendly processes has become increasingly important for sustainable organic synthesis [13].

Caesium iodide has emerged as an effective catalyst for solvent-free quinoline synthesis [40]. The reaction of 2-aminoacetophenone and 2-aminobenzophenone with various ketones in the presence of caesium iodide under thermal conditions provides quinoline derivatives in good yields [40]. Optimal conditions involve using 10 mole percent of caesium iodide at 100°C for 30 minutes [40]. This methodology offers advantages including good yields, clean reactions, simple methodology, short reaction times, and easy work-up procedures [40].

Green synthesis strategies have also incorporated the use of solid acid catalysts to replace traditional liquid acids [35]. Acidic resin catalysis under microwave irradiation has been successfully employed for Combes-type quinoline synthesis [35]. This approach avoids the use of hazardous reagents while providing efficient product formation [35].

Bismuth trichloride-catalyzed green synthesis represents another environmentally benign approach [20]. The synthesis of 4-hydroxy-2-quinolone analogues using β-enaminones as precursors under microwave irradiation with bismuth trichloride catalyst demonstrates the effectiveness of non-toxic, low-cost catalysts [20]. This method employs 20 mole percent bismuth trichloride and achieves moderate to good yields ranging from 51% to 71% [20].

Table 5: Solvent-Free and Green Synthesis Conditions

| Catalyst | Substrate Type | Temperature (°C) | Time (min) | Yield Range (%) |

|---|---|---|---|---|

| Caesium iodide | 2-Aminoacetophenone derivatives | 100 | 30 | 65-95 [40] |

| Bismuth trichloride | β-Enaminones | Microwave | 5-13 | 51-71 [20] |

| Acidic resin | Aniline derivatives | Microwave | Variable | 70-85 [35] |

| Nickel oxide nanoparticles | Aminoaryl ketones | Ethanol reflux | Variable | 80-90 [5] |

One-Pot Multi-Component Reaction Systems

One-pot multi-component reactions represent highly efficient synthetic strategies that combine three or more reactants to afford desired quinoline products in a single reaction vessel [15] [16]. These approaches offer significant advantages in terms of atom economy, reduced waste generation, and simplified purification procedures [15].

Phosphine-catalyzed one-pot syntheses have demonstrated remarkable efficiency for quinoline preparation [33]. The reaction of activated acetylenes with ortho-tosylamidobenzaldehydes and ortho-tosylamidophenones under mild conditions provides 3-substituted and 3,4-disubstituted quinolines [33]. The mechanism operates through general base catalysis initiated by β-phosphonium enoate α-vinyl anion generated in situ through nucleophilic addition of triphenylphosphine to the activated alkyne [33].

Multi-component benzo[f]quinoline synthesis has been achieved through one-pot three-component cyclic condensation [15]. The reaction of aldehydes and aromatic amines with triethylamine as the vinyl source provides benzo[f]quinoline-linked frameworks with high crystallinity and good physicochemical stability [15]. This approach demonstrates the versatility of multi-component strategies for complex heterocycle construction [15].

Four-component reaction systems have been successfully developed using Ugi-type reactions [26]. The combination of 2-aminophenylketones, aldehydes, cyclohexylisocyanide, and malonic acid derivatives under camphorsulfonic acid catalysis provides densely functionalized 2-quinolone derivatives [26]. The reaction proceeds through tandem Ugi-Knoevenagel reactions, with initial formation of bisamides followed by cyclization through Knoevenagel condensation [26].

Table 6: One-Pot Multi-Component Reaction Systems

| Components | Catalyst | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|---|

| Aldehyde + Amine + Alkyne | Triphenylphosphine (10 mol%) | Acetonitrile | Room temperature | 5 min - 4 h | 88-99 [33] |

| Aminoketone + Aldehyde + Isocyanide + Acid | Camphorsulfonic acid | Acetonitrile | Reflux | 4-6 h | 70-85 [26] |

| Aldehyde + Amine + Triethylamine | None | Various | 150-180 | 6-12 h | 65-90 [15] |

| Tetrazole precursors | Microwave | Various | 80-120 | 1-3 h | 21-94 [16] |

X-ray crystallography represents the most definitive method for elucidating the three-dimensional molecular structure of 4-hydroxy-1-phenylquinolin-2(1H)-one. Single-crystal X-ray diffraction studies have been extensively performed on this compound and its closely related derivatives, providing crucial insights into molecular geometry, intermolecular interactions, and crystal packing arrangements [1] [2].

The compound crystallizes in the orthorhombic crystal system with space group Pbca, exhibiting unit cell parameters of a = 7.382(2) Å, b = 21.795(3) Å, and c = 14.066(5) Å, with Z = 8 molecules per unit cell [1]. Data collection is typically performed using Bruker D8 Venture or Ernaf Nonius CAD4-MV31 diffractometers equipped with graphite-monochromated Mo Kα radiation (λ = 0.71073 Å) at ambient temperature (296 K) [1] [3].

Structural refinement proceeds through direct methods followed by full-matrix least-squares refinement based on F², achieving excellent agreement with experimental data. The final R-factors typically range from 0.0398 to 0.0526, indicating high-quality structural determinations [1] [3]. Non-hydrogen atoms are refined with anisotropic displacement parameters, while hydrogen atoms are positioned geometrically and refined with riding constraints [3].

Molecular geometry analysis reveals that the quinoline system maintains approximate planarity with maximum deviations from the least-squares plane of 0.059 Å for the nitrogen atom [2]. The phenyl substituent at the 1-position exhibits significant rotation relative to the quinoline plane, with dihedral angles ranging from 62.16° to 64.65° [1] [2]. This rotation minimizes steric hindrance between the phenyl group and the quinoline framework while optimizing crystal packing efficiency.

Intermolecular interactions play a crucial role in crystal stability. The hydroxyl group at position 4 participates in O-H⋯O hydrogen bonding with the carbonyl oxygen of neighboring molecules, forming infinite chains along the crystallographic b-axis [2]. Additional stabilization arises from C-H⋯O interactions and weak π-π stacking between aromatic rings, with centroid-centroid distances of approximately 3.94 Å [4]. These interactions collectively determine the solid-state properties and influence pharmaceutical behavior.

Spectroscopic Elucidation

FT-IR Vibrational Mode Assignments

Fourier-transform infrared spectroscopy provides fundamental information about molecular vibrations and functional group identification in 4-hydroxy-1-phenylquinolin-2(1H)-one. The infrared spectrum exhibits characteristic absorption bands that enable unambiguous structural confirmation and purity assessment [5] [6].

The O-H stretching vibration of the phenolic hydroxyl group appears as a broad absorption band in the region 3250-3400 cm⁻¹, typically centered around 3363 cm⁻¹ [5]. This broadening results from intermolecular hydrogen bonding in the solid state, consistent with crystallographic findings. The N-H stretching mode of the lactam functionality is observed at 3121-3223 cm⁻¹, appearing as a sharp peak that confirms the presence of the secondary amide structure [5] [6].

Aromatic C-H stretching vibrations manifest in the region 3046-3099 cm⁻¹, representing both quinoline and phenyl ring systems [5]. These absorptions are generally weaker than aliphatic C-H stretches due to the sp² hybridization of aromatic carbons. The lactam carbonyl stretching constitutes the most diagnostic absorption, appearing at 1615-1680 cm⁻¹ [5] [6]. This frequency is characteristic of α,β-unsaturated lactams, where conjugation with the quinoline π-system causes a slight reduction compared to isolated amide carbonyls.

Aromatic C=C stretching vibrations are observed at 1559-1605 cm⁻¹, representing the skeletal vibrations of the fused ring system [5]. Multiple bands in this region reflect the complex vibrational coupling between different aromatic rings. C-H out-of-plane bending modes appear in the fingerprint region at 750-967 cm⁻¹, providing information about substitution patterns and ring deformation [5] [6].

C-O and C-N stretching vibrations occur at 1130-1370 cm⁻¹ and 1396-1447 cm⁻¹, respectively [5]. These absorptions are particularly valuable for distinguishing between different quinolone isomers and confirming the regiochemistry of substitution. The overall spectral pattern serves as a reliable fingerprint for compound identification and structural verification.

NMR Spectral Interpretation (¹H, ¹³C, DEPT)

Nuclear magnetic resonance spectroscopy provides unparalleled structural detail for 4-hydroxy-1-phenylquinolin-2(1H)-one through comprehensive analysis of proton and carbon environments. ¹H NMR spectroscopy reveals distinct chemical shift patterns that enable complete structural assignment [5] [7] [8].

Aromatic proton signals dominate the spectrum in the region 6.90-8.74 ppm, encompassing both quinoline and phenyl ring systems [5] [7]. The quinoline protons typically appear more downfield due to the electron-withdrawing nitrogen atom, while phenyl protons exhibit characteristic patterns at 7.40-7.80 ppm [5] [7]. Integration ratios and coupling patterns provide definitive evidence for the expected substitution pattern.

The phenolic hydroxyl proton appears as an exchangeable signal at 12.31-15.82 ppm, demonstrating the expected downfield shift due to intramolecular hydrogen bonding with the adjacent carbonyl oxygen [5] [7]. This signal disappears upon addition of D₂O, confirming its exchangeable nature. N-alkyl substituents, when present, generate characteristic signals at 3.53-4.32 ppm with appropriate multiplicities reflecting neighboring proton coupling [5] [7].

¹³C NMR spectroscopy complemented by DEPT (Distortionless Enhancement by Polarization Transfer) experiments provides complete carbon framework characterization [9] [8]. Quinoline aromatic carbons resonate in the region 106-155 ppm, while phenyl aromatic carbons appear at 120-140 ppm [9] [8]. The carbonyl carbon exhibits the most distinctive signal at 160-195 ppm, confirming the lactam functionality [9] [8].

DEPT experiments enable definitive carbon type identification through phase relationships. DEPT-135 spectra display CH₃ and CH carbons as positive peaks, CH₂ carbons as negative peaks, and quaternary carbons are absent [10] [11]. DEPT-90 spectra show only CH carbons, while DEPT-45 spectra display all protonated carbons as positive peaks [10]. This methodology eliminates ambiguity in carbon assignments and confirms molecular connectivity.

Aliphatic carbons, when present in N-substituted derivatives, appear at 20-40 ppm with DEPT patterns consistent with their hybridization states [9] [8]. The comprehensive NMR analysis provides definitive structural proof and enables monitoring of synthetic transformations or degradation processes.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides crucial molecular weight confirmation and structural elucidation through characteristic fragmentation patterns for 4-hydroxy-1-phenylquinolin-2(1H)-one. Time-of-flight accurate mass spectrometry (TOF-MS) enables precise molecular ion determination with mass errors below 5 mDa [12] [13].

Computational Chemistry Approaches

DFT/B3LYP Geometrical Optimization

Density functional theory calculations using the B3LYP functional with 6-311++G(d,p) basis sets provide comprehensive computational characterization of 4-hydroxy-1-phenylquinolin-2(1H)-one [14] [15] [16]. Full geometry optimization without symmetry constraints yields theoretical structures that show excellent agreement with experimental X-ray crystallographic data.

Optimized geometrical parameters demonstrate that the quinoline framework maintains planarity within 0.02 Å deviation, consistent with experimental observations [15]. The phenyl ring dihedral angle relative to the quinoline plane is calculated as 49.5-67.4°, closely matching crystallographic values of 62.16-64.65° [15]. This rotation optimizes the balance between steric repulsion and conjugative stabilization.

Bond length calculations reveal typical aromatic C-C distances of 1.35-1.45 Å within the quinoline system, while the lactam C=O bond measures 1.22-1.24 Å [15]. The C-N bond in the lactam ring exhibits partial double bond character with a length of 1.34-1.36 Å, reflecting resonance delocalization [15]. These computed values align within 0.02 Å of experimental determinations, validating the computational approach.

Vibrational frequency calculations confirm that optimized structures represent true energy minima on the potential energy surface, with all frequencies positive [14] [15]. Thermodynamic parameters including enthalpy, entropy, and Gibbs free energy are accessible through statistical mechanical analysis of vibrational modes [15]. The calculations reveal total energies in the range -1272.135 to -1272.136 au, indicating computational convergence and structural reliability [14].

Solvent effects can be incorporated through polarizable continuum models (PCM), showing modest structural perturbations in polar solvents [15]. The dipole moment ranges from 3.2 to 4.8 Debye, depending on the computational method and basis set, reflecting significant molecular polarity [15]. These calculations provide theoretical validation of experimental structures and enable prediction of properties not readily accessible experimentally.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital analysis provides detailed electronic structure characterization of 4-hydroxy-1-phenylquinolin-2(1H)-one through examination of localized bonding and antibonding interactions [18] [19]. NBO calculations at the B3LYP/6-311++G(d,p) level reveal the nature of chemical bonding and electron delocalization patterns within the molecular framework.

Lewis structure analysis identifies the optimal arrangement of localized bonds, lone pairs, and formal charges that best represents the molecular electronic structure [18] [19]. The quinoline nitrogen atom exhibits sp² hybridization with approximately 38% s-character and 62% p-character, consistent with aromatic character [18]. The lone pair orbital on nitrogen shows high occupancy (1.96-1.98 electrons), confirming its availability for coordination interactions [18].

Hyperconjugative interactions represent crucial stabilizing factors in the molecular electronic structure. Second-order perturbation theory analysis reveals significant π → π* delocalization within the quinoline system, with stabilization energies ranging from 14 to 28 kJ/mol [18]. The strongest interactions involve π(C=C) → π*(C=C) orbital overlaps that enhance aromatic stability [18].

Charge delocalization analysis demonstrates extensive electron density redistribution between the quinoline and phenyl ring systems. Natural population analysis reveals that the carbonyl carbon carries a significant positive charge (+0.6 to +0.8 e), while the carbonyl oxygen exhibits substantial negative charge (-0.5 to -0.7 e) [18]. The nitrogen atom maintains moderate negative charge (-0.3 to -0.5 e), reflecting its electron-rich character [18].

Orbital hybridization analysis shows that σ-bonds within the quinoline framework exhibit variable s-character depending on local electronic environment. C-N bonds display approximately 30-35% s-character, while C-C aromatic bonds show 35-40% s-character [18]. These hybridization patterns influence bond strengths and chemical reactivity.

Donor-acceptor interactions beyond the basic Lewis structure provide additional molecular stabilization. Lone pair → antibonding orbital interactions contribute 10-20 kJ/mol stabilization energy per interaction [18]. These delocalization effects explain the observed planarity and electronic properties that are not captured by simple valence bond representations.